2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide
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Overview
Description
2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
Studies have highlighted the significant antibacterial and antimicrobial potential of compounds related to 2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide. For instance, derivatives with a piperazinyl or 4-methyl-1-piperazinyl group exhibited superior in vitro antibacterial activity. Specific compounds, such as NM394 and NM441, demonstrated excellent antibacterial properties with low toxicity, highlighting their potential in antibacterial applications (Segawa et al., 1992). Further, amino-substituted 3-quinolinecarboxylic acid derivatives, characterized by substituted amino groups, have been shown to possess potent antibacterial potency, demonstrating comparable or superior effectiveness to known agents such as pefloxacin and norfloxacin (Wentland et al., 1984).
Cytotoxic and Antipsychotic Potential
Compounds related to this compound have also shown promising results in cytotoxic and antipsychotic research. Derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, indicating potential applications in cancer treatment (Deady et al., 2003). Moreover, heterocyclic analogues of this compound, evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showed potential as antipsychotic agents, highlighting the diverse therapeutic possibilities of these compounds (Norman et al., 1996).
Radioligand and Imaging Applications
The compound has also been evaluated for its potential as a radioligand in imaging applications. Novel quinoline-2-carboxamide derivatives were synthesized and labeled with carbon-11, showing high specific binding to peripheral benzodiazepine type receptors in various organs. This high specific binding suggests promising applications in positron emission tomography (PET) for noninvasive assessment in vivo, enhancing diagnostic and therapeutic capabilities (Matarrese et al., 2001).
properties
Molecular Formula |
C26H33N5O3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-(2,4-dimethoxyanilino)-N-[3-(4-methylpiperazin-1-yl)propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H33N5O3/c1-30-13-15-31(16-14-30)12-6-11-27-26(32)21-18-25(28-22-8-5-4-7-20(21)22)29-23-10-9-19(33-2)17-24(23)34-3/h4-5,7-10,17-18H,6,11-16H2,1-3H3,(H,27,32)(H,28,29) |
InChI Key |
IWLISUQPPURDQF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC(=NC3=CC=CC=C32)NC4=C(C=C(C=C4)OC)OC |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC(=NC3=CC=CC=C32)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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